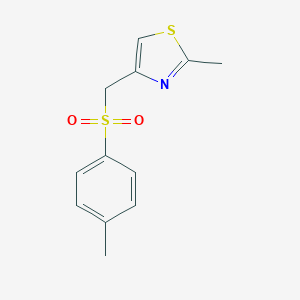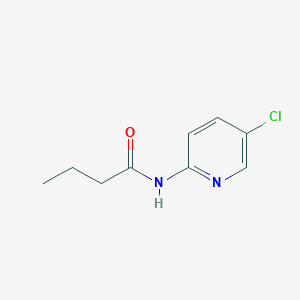![molecular formula C12H20N2O5 B274633 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B274633.png)
4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the field of cancer treatment. This compound belongs to the class of molecules known as proteasome inhibitors, which have been found to have anti-cancer properties.
作用機序
The mechanism of action of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid involves the inhibition of proteasome activity. Proteasomes are cellular structures responsible for breaking down proteins. Inhibition of proteasome activity can lead to the accumulation of damaged proteins, which can ultimately lead to cell death. This mechanism of action makes this compound a potential candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to inhibit the activity of proteasomes, which can lead to the accumulation of damaged proteins and ultimately, cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid in lab experiments is its ability to inhibit proteasome activity, which makes it a potential candidate for the development of new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound requires expertise in organic chemistry, which may limit its availability to researchers who do not have this expertise.
将来の方向性
There are many potential future directions for research on 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid. One area of research could focus on the development of new cancer therapies that utilize this compound. Additionally, research could be conducted to explore the anti-inflammatory properties of this compound. Further studies could also be conducted to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
合成法
The synthesis of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of ethyl 4-piperidone-4-carboxylate with ethyl chloroformate to form ethyl 4-(chlorocarbonyl)piperidine-4-carboxylate. This intermediate is then reacted with L-leucine to form the final product, this compound.
科学的研究の応用
The potential applications of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the activity of proteasomes, which are cellular structures responsible for breaking down proteins. Inhibition of proteasome activity can lead to the accumulation of damaged proteins, which can ultimately lead to cell death. This mechanism of action makes this compound a potential candidate for the development of new cancer therapies.
特性
分子式 |
C12H20N2O5 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC名 |
4-[(1-ethoxycarbonylpiperidin-4-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-2-19-12(18)14-7-5-9(6-8-14)13-10(15)3-4-11(16)17/h9H,2-8H2,1H3,(H,13,15)(H,16,17) |
InChIキー |
PSSYMPCFLADNIB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC(=O)O |
正規SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)